![molecular formula C13H8FN3O2 B13661254 6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)
6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of fluorine and nitro groups in the structure enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine, 3-nitrobenzaldehyde, and a fluorinating agent under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, including nitration, fluorination, and cyclization reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various derivatives, including amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and nitro groups enhances its binding affinity and specificity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: The chlorine atom provides different electronic properties compared to fluorine.
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: The position of the nitro group affects the compound’s reactivity and biological activity.
Uniqueness: 6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both fluorine and nitro groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C13H8FN3O2 |
|---|---|
分子量 |
257.22 g/mol |
IUPAC名 |
6-fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-5-13-15-12(8-16(13)7-10)9-2-1-3-11(6-9)17(18)19/h1-8H |
InChIキー |
HLIWVQQWXBNJDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=CC3=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


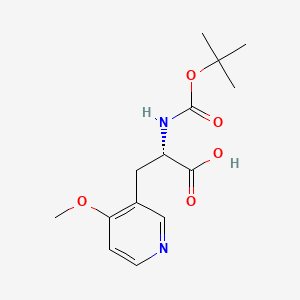
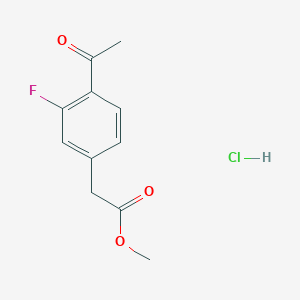
![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)
![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)

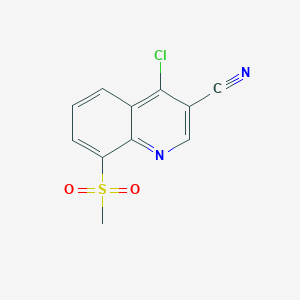

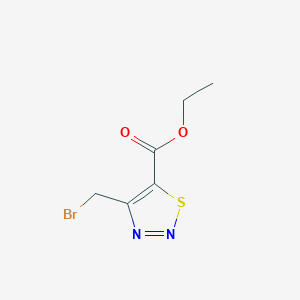
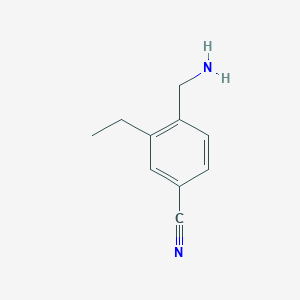
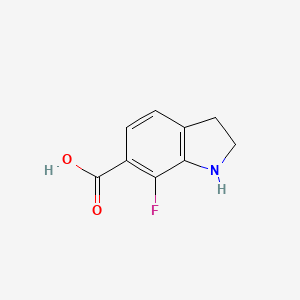

![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)

